3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Description
Chemical Structure and Key Features
The compound 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring:
- A 2-thioxothiazolidin-4-one core, a pharmacophore associated with diverse biological activities, including antimicrobial and anticancer properties .
- A 5-bromo-1-ethyl-2-oxoindolin-3-ylidene substituent at position 5, contributing steric bulk and electronic effects due to the bromine atom and ethyl group.
For example:
Properties
CAS No. |
617697-80-0 |
|---|---|
Molecular Formula |
C20H15BrN2O2S2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15BrN2O2S2/c1-2-22-15-9-8-13(21)10-14(15)16(18(22)24)17-19(25)23(20(26)27-17)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b17-16- |
InChI Key |
PERMIENVUHUEGE-MSUUIHNZSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation: Core Reaction Mechanism
The central synthetic step involves Knoevenagel condensation between 5-bromo-1-ethylisatin (16 ) and 3-benzyl-2-thioxothiazolidin-4-one (5 ), facilitated by base catalysis. This reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the carbonyl carbon of the isatin.
Table 1: Optimization of Knoevenagel Condensation Conditions
| Condition Set | Solvent | Catalyst | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| D | Methanol | KOH | RT, 24 h | 44 | 80 | |
| E | n-Butanol | None | Reflux, 8 h | 38 | 65 | |
| F | Acetic Acid | Sodium Acetate | 100°C, 4 h | 86 | 92 |
Key observations:
-
Method D (KOH in methanol) minimized side reactions, yielding 44% isolated product after recrystallization.
-
Method F (sodium acetate in acetic acid) achieved the highest yield (86%) but required rigorous purification to remove acetylated by-products.
-
Solvent polarity directly influenced reaction kinetics, with polar protic solvents (e.g., methanol) enhancing nucleophilicity of the enolate intermediate.
Synthesis of 3-Benzyl-2-Thioxothiazolidin-4-One Precursor
The thiazolidinone precursor was synthesized via cyclocondensation of benzylamine with carbon disulfide and chloroacetic acid under acidic conditions:
Nano silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride (NSB-DBU) was reported to enhance reaction efficiency in analogous syntheses, reducing reaction times from 12 h to 3 h.
Functionalization of Isatin Precursor
5-Bromo-1-ethylisatin was prepared via electrophilic bromination of 1-ethylisatin using bromine in glacial acetic acid:
Regioselectivity at the 5-position was confirmed via -NMR (δ 7.52 ppm, singlet, Ar-H).
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography (Analogous Structures)
Single-crystal X-ray analysis of related indolinone-thiazolidinones confirmed the trans configuration of the exocyclic double bond, with dihedral angles of 178.2° between the heterocyclic planes. This stereoelectronic arrangement stabilizes the conjugated system via intramolecular charge transfer.
Challenges and Optimization Strategies
By-Product Formation
Common by-products include:
-
Acetylated derivatives : Formed via esterification of the thioxo group in acetic acid.
-
Dimerization products : Resulting from radical coupling at the exocyclic double bond under prolonged heating.
Mitigation strategies:
Purification Techniques
-
Recrystallization : Ethanol/THF (3:1) provided optimal recovery (75%–80%) with ≥98% purity.
-
Chromatography : Silica gel chromatography (hexane/EtOAc 4:1) resolved regioisomeric by-products but led to moderate recovery (55%–60%) due to compound adsorption.
Comparative Analysis with Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is . Its structure features a thiazolidinone core, which is known for its diverse biological activities. The presence of the bromine atom and the indolinone moiety enhances its pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar scaffolds to 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one exhibit significant anticancer activity. For instance, derivatives of indolinone have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Case Study:
A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer effects. For example, one derivative showed an IC50 value of 2.93 µM, which was more effective than the standard drug doxorubicin (IC50 = 4.30 µM) .
Anti-inflammatory Activity
The thiazolidinone framework is also associated with anti-inflammatory properties. Compounds containing this structure have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Applications in Drug Development
- Cancer Therapy : Given its anticancer properties, 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one could be developed as a lead compound for new cancer therapies. Its ability to target specific cancer cell lines makes it a candidate for further optimization and clinical trials.
- Anti-inflammatory Drugs : The anti-inflammatory potential of this compound positions it as a candidate for developing new treatments for conditions such as arthritis or other inflammatory disorders.
Future Research Directions
Further studies are required to:
- Optimize Structure : Modifications to enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models before proceeding to human trials.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity Bromine vs. Ethyl vs. Butyl Groups: The ethyl group at indolinone N1 balances lipophilicity and steric hindrance, whereas a bulkier butyl group (as in ) might reduce solubility or membrane penetration.
Antimicrobial and Antispore Activity
- Compound C4 (with a nitro group) significantly delays B. subtilis spore bursting, suggesting that the target compound’s bromine substitution could exhibit similar or enhanced activity .
- The 2-thioxothiazolidin-4-one core is critical for antimicrobial action, as seen in derivatives with anti-biofilm properties (e.g., 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) .
Synthetic Flexibility Substituents on the indolinone ring (e.g., bromine, ethyl) can be modified via Mannich reactions or condensation with aldehydes, as demonstrated in related syntheses .
Table 2: Physicochemical Properties
Biological Activity
3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique structural arrangement that includes a thioxothiazolidinone ring and an indoline moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound's molecular formula is , and it has a molecular weight of approximately 439.4 g/mol. The presence of the bromine atom, an ethyl group, and a benzyl substituent contributes to its distinctive chemical properties. The thioxothiazolidinone ring is particularly noteworthy as it is associated with various biological activities.
| Property | Details |
|---|---|
| CAS Number | 617697-76-4 |
| Molecular Formula | C18H19BrN2O2S2 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Anticancer Properties
Recent studies have indicated that derivatives of indoline compounds, including those similar to 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, exhibit significant anticancer activity. For instance, compounds based on the indolin scaffold have been tested against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).
In vitro studies demonstrated that certain derivatives showed promising anti-proliferative effects with IC50 values indicating their potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 12d | A549 | 13.92 ± 1.21 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle disruption.
The exact mechanism of action for 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes involved in cancer progression. Molecular docking studies have indicated potential binding interactions with key proteins such as VEGFR-2, which plays a crucial role in tumor angiogenesis.
Antimicrobial Activity
In addition to its anticancer properties, compounds within this class have also been investigated for their antimicrobial activities. Preliminary data suggest that derivatives may exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of several indoline derivatives on breast and lung cancer cell lines, revealing that specific substitutions significantly enhanced their anticancer activity.
- Molecular Docking Studies : Another study utilized molecular docking simulations to predict the binding affinity of these compounds to VEGFR-2, providing insights into their potential therapeutic mechanisms and enhancing understanding of structure–activity relationships .
Q & A
Q. Essential Methods :
- NMR Spectroscopy : Confirm regiochemistry of the indole and thiazolidinone moieties (e.g., ¹H NMR for vinyl proton shifts at δ 7.5–8.0 ppm, ¹³C NMR for carbonyl groups at ~170–180 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 477.3 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify C=O (~1650 cm⁻¹) and C=S (~1200 cm⁻¹) stretches .
Data Interpretation : Cross-reference with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Strategies :
- Solvent Optimization : Replace ethanol with DMSO to enhance solubility of intermediates, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining ~70% yield .
- Continuous Flow Reactors : Achieve >90% conversion in scaled-up syntheses by precise control of temperature and mixing .
Challenges : Brominated intermediates may decompose under prolonged heating; monitor via TLC/HPLC .
Advanced: How do structural modifications influence biological activity in related thiazolidinone derivatives?
Q. Structure-Activity Relationships (SAR) :
-
Substituent Effects :
Position Modification Biological Impact Indole C5 Br → Cl/NO₂ Enhanced anticancer activity (IC₅₀ reduced by 30–50%) Thiazolidinone N3 Benzyl → alkyl chains (e.g., pentyl) Improved lipophilicity and blood-brain barrier penetration -
Conjugation : Extended π-systems (e.g., pyrazole fusion) increase DNA intercalation potency .
Data Contradictions : Some studies report inverse correlations between lipophilicity and antimicrobial efficacy, necessitating case-by-case validation .
Advanced: How can researchers resolve contradictions in spectral data for tautomeric forms?
Q. Approaches :
- Variable Temperature NMR : Track proton shifts between enol and keto tautomers (e.g., δ 12–14 ppm for enolic OH) .
- X-ray Crystallography : Definitive assignment via crystal structure analysis (e.g., SHELX refinement for bond-length validation) .
- Computational Modeling : Compare experimental ¹³C NMR with DFT-calculated chemical shifts (RMSD < 2 ppm acceptable) .
Basic: What are the primary biological targets and assays for this compound?
Q. Targets :
- Enzyme Inhibition : Tyrosine kinases (IC₅₀ ~1–5 µM) and topoisomerase II (DNA relaxation assays) .
- Antimicrobial Activity : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Assay Protocols : - MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Docking Studies : Use AutoDock Vina to predict binding modes with EGFR or HIV-1 protease .
Advanced: What analytical challenges arise in stability studies under physiological conditions?
Q. Key Issues :
- Hydrolysis : Thiazolidinone ring opens at pH > 7.5, forming sulfhydryl byproducts; monitor via LC-MS .
- Photoisomerization : Z → E isomerization under UV light alters bioactivity; store in amber vials .
Mitigation : - Stabilizers : Add antioxidants (e.g., BHT) to formulations to extend half-life in PBS .
- Accelerated Stability Testing : Use Arrhenius models to predict degradation kinetics at 25°C/60% RH .
Advanced: How does this compound compare to structurally similar analogs in preclinical studies?
Q. Comparative Analysis :
Basic: What safety precautions are recommended during handling?
Q. Protocols :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant risk) .
- Ventilation : Use fume hoods due to dust formation during weighing .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: What strategies enhance enantiomeric purity in asymmetric syntheses?
Q. Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
